2-[(2,3-dichlorophenyl)amino]-8-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
2-[(2,3-Dichlorophenyl)amino]-8-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound featuring a pyrimido-triazinone core substituted with a 2,3-dichlorophenylamino group, a methyl group at position 8, and a 4-isopropylphenyl moiety at position 4.
Properties
Molecular Formula |
C22H21Cl2N5O |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-(2,3-dichloroanilino)-8-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H21Cl2N5O/c1-12(2)14-7-9-15(10-8-14)20-27-21(26-17-6-4-5-16(23)19(17)24)28-22-25-13(3)11-18(30)29(20)22/h4-12,20H,1-3H3,(H2,25,26,27,28) |
InChI Key |
FZYRIMUXTQRFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One common synthetic route includes the reaction of 2,3-dichloroaniline with 4-isopropylbenzaldehyde under specific conditions to form an intermediate. This intermediate is then subjected to cyclization with appropriate reagents to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,3-dichlorophenyl)amino]-8-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and stabilizers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimido-triazinone derivatives, focusing on substituent effects, spectroscopic characteristics, and synthesis methodologies.
Structural and Substituent Analysis
Key structural analogs include: 1. 8-Methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (): - Substituents: - Phenyl group at position 4 (simpler aromatic ring). - 3-Methylphenylamino group at position 2 (electron-donating methyl vs. electron-withdrawing Cl in the target compound). - Impact: The methyl group may enhance lipophilicity but reduce electrophilicity compared to chlorine substituents .
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (): Substituents:
- 3-Methoxyphenyl at position 4 (electron-rich due to methoxy group).
- 4-Methylphenylamino at position 2 (para-methyl substitution vs. ortho/para-Cl in the target compound). Impact: Methoxy groups can improve solubility via hydrogen bonding but may reduce metabolic stability .
Target Compound :
- Substituents :
- 4-Isopropylphenyl at position 4 (bulky, lipophilic group).
- 2,3-Dichlorophenylamino at position 2 (strong electron-withdrawing effects).
Spectroscopic and Analytical Data
Structural elucidation of similar compounds relies on NMR and mass spectrometry ():
The absence of direct spectroscopic data for the target compound necessitates extrapolation from analogs. For example, chlorine substituents in the 2,3-dichlorophenyl group would likely deshield adjacent protons, shifting ¹H-NMR signals upfield compared to methyl or methoxy analogs .
Research Implications and Limitations
While structural analogs provide insights into the target compound’s behavior, critical gaps exist:
Biological Activity: No data on enzymatic inhibition or cytotoxicity are available in the provided evidence.
Spectroscopic Gaps : The target compound’s NMR and MS data remain uncharacterized in the evidence, limiting direct comparison.
Biological Activity
The compound 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
This compound features a pyrimidine core fused with a triazine moiety, characterized by the following structural components:
- Dichlorophenyl group : Potentially enhances biological activity.
- Isopropylphenyl substituent : May influence pharmacokinetic properties.
The molecular formula for this compound is with a molecular weight of 396.32 g/mol.
Biological Activity Overview
Research indicates that compounds similar to 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit a range of biological activities. Key areas of interest include:
Anticancer Activity
Studies have shown that derivatives of pyrimidine and triazine can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis and repair. Inhibitors like this compound may lead to reduced proliferation of cancer cells by disrupting nucleotide synthesis pathways .
Enzyme Inhibition
The compound is hypothesized to interact with several key enzymes:
- Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival. Inhibitors targeting these kinases can be effective in treating cancers .
Case Studies and Research Findings
Recent empirical studies have investigated the biological activity of this compound and its analogs. Below are notable findings:
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : By targeting DHFR, the compound disrupts folate metabolism necessary for DNA replication.
- Signal Transduction Interference : Inhibition of tyrosine kinases affects pathways critical for cell survival and proliferation.
- Apoptosis Induction : Certain derivatives have been shown to trigger programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
